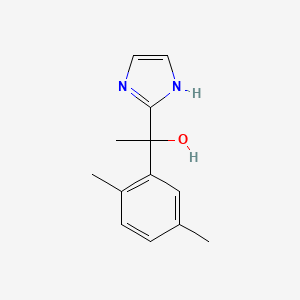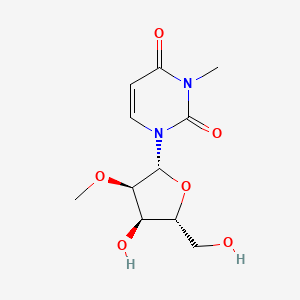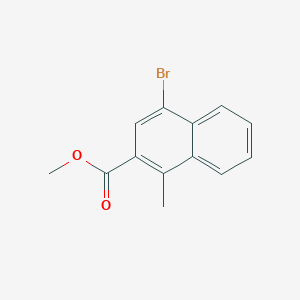
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Overview
Description
1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is an organic compound that features a unique structure combining a dimethylphenyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and 2-imidazolecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing continuous flow reactors to handle large volumes of reactants efficiently.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds like bromine or chlorine under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated alcohols.
Substitution Products: Halogenated imidazole derivatives.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antifungal and antibacterial agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems, particularly those involved in microbial cell wall synthesis or metabolic pathways.
Pathways Involved: The imidazole ring can bind to metal ions, disrupting enzyme function or interfering with DNA synthesis in microorganisms.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
- 1-(2,6-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
Comparison:
- Structural Differences: The position of the methyl groups on the phenyl ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Unique Properties: 1-(2,5-Dimethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which may confer distinct electronic properties and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-1-(1H-imidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-4-5-10(2)11(8-9)13(3,16)12-14-6-7-15-12/h4-8,16H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPFHVQYAYNMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1530399.png)
![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)






![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile](/img/structure/B1530410.png)
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)

![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)
